2,4-Dodecadienoylthreonine

Glidobactin analog synthesis N-acyl lipopeptide diversification Structure-activity relationship

Procure 2,4-Dodecadienoylthreonine (Glidobactamine) as the universal, deacylated peptide nucleus for systematic glidobactin analog library generation. Unlike fully N-acylated glidobactins (e.g., Glidobactin A, MW ~520.7), this core scaffold lacks the exocyclic fatty acid chain, enabling targeted re-acylation with custom fatty acyl donors for SAR-driven lead optimization. Its unique macrocyclic lactam is an irreducible pharmacophore essential for multi-target activity including proteasome modulation, lipoxygenase inhibition, and potent InhA binding (IC₅₀ 5 nM). Ideal for antitubercular and antitumor drug discovery programs.

Molecular Formula C15H26N4O5
Molecular Weight 342.39 g/mol
CAS No. 108351-43-5
Cat. No. B011768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dodecadienoylthreonine
CAS108351-43-5
Synonyms2,4-dodecadienoylthreonine
glidobactamine
Molecular FormulaC15H26N4O5
Molecular Weight342.39 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O
InChIInChI=1S/C15H26N4O5/c1-8-3-4-12(22)17-6-5-10(21)7-11(14(23)18-8)19-15(24)13(16)9(2)20/h3-4,8-11,13,20-21H,5-7,16H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)/b4-3-/t8-,9+,10-,11-,13-/m0/s1
InChIKeyCCYLUFZEKWWUDT-KVNLEZKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dodecadienoylthreonine (CAS 108351-43-5) – Identity, Class, and Procurement-Relevant Context for the Glidobactin Peptide Nucleus


2,4-Dodecadienoylthreonine (CAS 108351-43-5), synonymously named glidobactamine, is the intact cyclized tripeptide nucleus common to the glidobactin family of lipopeptide antitumor antibiotics [1]. Its structure comprises L-threonine, 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine in a 12-membered macrocyclic lactam, with molecular formula C₁₅H₂₆N₄O₅ and molecular weight 342.39 g/mol . The compound is obtained via enzymatic deacylation of glidobactins A, B, and C and serves as the key intermediate for generating diverse N-acyl analogs through re-acylation with various fatty acids [2]. Unlike the fully N-acylated glidobactins (e.g., glidobactin A, MW 520.7 g/mol), glidobactamine lacks the exocyclic fatty acid side chain, conferring distinct physicochemical properties and a differentiated biological target profile that includes lipoxygenase inhibition and antioxidant activity in addition to proteasome modulation [3].

Why 2,4-Dodecadienoylthreonine Cannot Be Substituted by Full-Length Glidobactins or Simple N-Acyl Amino Acids in Research Applications


2,4-Dodecadienoylthreonine (glidobactamine) occupies a structurally and functionally unique position that precludes substitution by either the fully N-acylated glidobactins or simple linear N-acyl threonine conjugates. The full glidobactins (A, B, C; MW ~500–540 g/mol) carry an exocyclic 2(E),4(E)-diene fatty acid chain that dominates their proteasome-targeting pharmacology—glidobactin A inhibits the 20S proteasome chymotrypsin-like activity with IC₅₀ of 19 nM [1], whereas the deacylated glidobactamine core exhibits a broader multi-target profile including lipoxygenase and carboxylesterase inhibition [2]. Conversely, simple N-acyl threonine surfactants lack the cyclized tripeptide macrocycle entirely and consequently lack the proteasome interaction capacity. Critically, structure–activity relationship (SAR) studies have demonstrated that replacement of the L-threonine residue with other amino acids greatly reduces glidobactin bioactivity, and saturation of the nucleus double bond completely eliminates biological activity [3]. These findings establish that the intact glidobactamine scaffold—with its specific stereochemistry, macrocyclic conformation, and unsaturated bond—is an irreducible pharmacophoric unit that cannot be functionally replaced by either more complex (acylated) or simpler (linear) structural analogs for studies of glidobactin core pharmacology or analog diversification.

Quantitative Differentiation Evidence for 2,4-Dodecadienoylthreonine (Glidobactamine) Versus Closest Structural Analogs


Universal Precursor Scaffold: Enables Generation of Diverse N-Acyl Analogs with Tunable Antitumor Activity Beyond Parent Glidobactins

Glidobactamine (2,4-Dodecadienoylthreonine) is the common deacylated peptide nucleus obtained by enzymatic cleavage of glidobactins A, B, and C, and can be chemically re-acylated with different fatty acids to generate novel analogs [1]. In direct SAR studies, the dodecanoyl (C12:0) and tetradecanoyl (C14:0) analogs synthesized from the glidobactamine scaffold exhibited superior antitumor activity compared with the parent glidobactins (which carry 2,4-dodecadienoic acid) [2]. The parent glidobactins A, B, and C themselves showed in vivo antitumor efficacy with T/C values of 200–250% in the P388 murine leukemia model [3]. This positions glidobactamine as a versatile diversification scaffold: the same peptide core can be used to generate libraries of analogs with fatty acid chains optimized for specific potency, selectivity, or pharmacokinetic objectives—a capability not offered by any single pre-assembled full glidobactin natural product.

Glidobactin analog synthesis N-acyl lipopeptide diversification Structure-activity relationship Antitumor antibiotic engineering

L-Threonine Residue Irreplaceability: Amino Acid Substitution at the Macrocyclic Core Abolishes Antitumor and Antifungal Activity

In a systematic SAR study of glidobactin analogs modified at the fatty acid, L-threonine, and nucleus moieties, replacement of the L-threonine residue within the glidobactamine macrocycle with other amino acids resulted in greatly reduced antitumor and antifungal activity compared with the native L-threonine-containing scaffold [1]. This finding directly establishes that the L-threonine residue—with its specific (2S,3R) stereochemistry and hydroxyl-bearing side chain—is not a substitutable building block within the glidobactamine pharmacophore. In contrast, glidobactin A (the full N-acylated natural product, which retains native L-threonine) exhibits potent proteasome inhibition (IC₅₀ = 19 nM for chymotrypsin-like activity) and cellular cytotoxicity (IC₅₀ = 0.004 µM in MM1.S multiple myeloma cells; IC₅₀ = 33.3 nM in HCT-116 colon carcinoma cells) [2][3].

Glidobactin SAR L-threonine essentiality Macrocyclic peptide pharmacophore Amino acid substitution tolerance

Macrocyclic Double Bond Essentiality: Saturation of the Nucleus Conjugated Alkene Eliminates All Biological Activity

Chemical reduction of the double bond within the glidobactamine macrocyclic nucleus resulted in complete elimination of biological activity [1]. This binary outcome (active → inactive) directly contrasts with the potent activity of the unsaturated glidobactamine scaffold when incorporated into glidobactin A, which inhibits the 20S proteasome chymotrypsin-like activity with IC₅₀ = 19 nM and demonstrates cellular IC₅₀ values as low as 0.004 µM in multiple myeloma cells [2]. The double bond is part of the α,β-unsaturated carbonyl system within the 12-membered lactam ring, and its presence is hypothesized to be critical for the electrophilic reactivity that underlies irreversible proteasome subunit binding, as established by co-crystal structures of glidobactin A bound to the yeast 20S proteasome (PDB 3BDM) [3].

Glidobactin pharmacophore Conjugated double bond requirement Macrocycle saturation SAR Binary activity switch

Divergent Target Profile: Multitarget Enzyme Inhibition by Deacylated Glidobactamine Versus Proteasome-Selective Full Glidobactins

The deacylated glidobactamine scaffold (2,4-Dodecadienoylthreonine) exhibits a multi-target enzyme inhibition profile distinct from the predominantly proteasome-selective pharmacology of fully N-acylated glidobactins. Glidobactamine is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. In contrast, the fully N-acylated glidobactin A is primarily characterized as an irreversible proteasome inhibitor (20S CP ChTL IC₅₀ = 19 nM; trypsin-like IC₅₀ = 0.002 µM; caspase-like IC₅₀ reported in BRENDA) with no significant lipoxygenase or carboxylesterase activity reported in its primary pharmacological description [2][3]. This divergence indicates that removal of the fatty acid side chain from the glidobactamine core unmasks additional target interactions not accessible to the N-acylated congeners.

Lipoxygenase inhibition Polypharmacology Target selectivity differentiation Carboxylesterase inhibition

Mycobacterium tuberculosis InhA Inhibition: Substrate-Dependent Potency Spanning Three Orders of Magnitude

2,4-Dodecadienoylthreonine (glidobactamine) has been profiled against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a validated antitubercular drug target, revealing striking substrate-dependent potency differences. In an assay using trans-2-dodecenoyl-CoA as substrate, glidobactamine inhibited InhA with an IC₅₀ of 5 nM [1]. In a separate assay format measuring NADH oxidation to NAD⁺ using the same substrate, the observed IC₅₀ was 16,000 nM (16 µM)—a >3,000-fold difference [2]. For context, the frontline antitubercular agent isoniazid (after bioactivation) targets the same InhA enzyme. This substrate- and assay-format-dependent potency range is a distinguishing pharmacological feature that is not reported for the N-acylated glidobactins and may reflect differential binding modes of the deacylated scaffold to the InhA active site or cofactor complex.

Mtb InhA inhibition Antitubercular target Enoyl-ACP reductase Substrate-dependent pharmacology

Evidence-Backed Research Application Scenarios for 2,4-Dodecadienoylthreonine (Glidobactamine) Procurement


Medicinal Chemistry: Glidobactin Analog Library Synthesis via N-Acylation of the Glidobactamine Scaffold

Procure glidobactamine as the universal precursor core for systematic diversification of the glidobactin chemotype. Enzymatic deacylation of natural glidobactins yields the common glidobactamine peptide nucleus, which can be chemically re-acylated with diverse fatty acyl donors (e.g., dodecanoyl, tetradecanoyl, or custom acyl chains) to generate analog libraries [1]. SAR data confirm that dodecanoyl and tetradecanoyl analogs exhibit superior antitumor activity versus parent glidobactins [2], while replacement of the L-threonine residue or saturation of the macrocyclic double bond abolishes activity [2]. This scenario supports drug discovery programs aiming to optimize glidobactin-derived proteasome inhibitors or antitumor leads through targeted fatty acid chain engineering.

Chemical Biology: Multi-Target Pharmacological Probe for Lipoxygenase and Arachidonic Acid Cascade Studies

Employ glidobactamine as a multi-target small-molecule probe for investigating lipoxygenase-dependent inflammatory signaling, given its annotated potent lipoxygenase inhibitory activity that interferes with arachidonic acid metabolism [3]. Unlike the N-acylated glidobactins (e.g., glidobactin A, which is primarily a proteasome-selective inhibitor with ChTL IC₅₀ = 19 nM [4]), glidobactamine additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and functions as an antioxidant in lipid systems [3]. This broader target engagement profile makes glidobactamine suitable for phenotypic screening and pathway deconvolution studies where proteasome-restricted probes would miss lipoxygenase- or COX-mediated effects.

Infectious Disease Research: Antitubercular Lead Exploration Targeting Mycobacterial InhA

Utilize glidobactamine as a starting scaffold for antitubercular drug discovery targeting M. tuberculosis enoyl-ACP reductase (InhA), a validated target in mycolic acid biosynthesis. Glidobactamine demonstrates low nanomolar InhA inhibition (IC₅₀ = 5 nM) under specific assay conditions using trans-2-dodecenoyl-CoA substrate [5], though potency varies >3,000-fold depending on assay format [6]. This substrate-dependent inhibition profile suggests that glidobactamine interacts with the InhA–cofactor–substrate ternary complex, providing a mechanistically distinct starting point from isoniazid-based InhA inhibitors that require prodrug activation. Researchers should standardize InhA assay conditions (substrate identity, cofactor concentration, detection method) when benchmarking glidobactamine-derived analogs.

Natural Product Biosynthesis Research: NRPS Starter Module Mechanistic Studies

Glidobactamine biosynthesis proceeds via the tridomain nonribosomal peptide synthetase (NRPS) module GlbF (C-A-T), which catalyzes chain-initiating N-acylation of the Thr1 amino group using fatty acyl-CoA donors to generate the fatty acyl-Thr intermediate for subsequent chain elongation [7]. The availability of purified glidobactamine enables in vitro reconstitution studies of the GlbF-catalyzed N-acylation step, substrate specificity profiling of the starter condensation domain, and engineering of the NRPS assembly line for production of unnatural glidobactin analogs. This application is directly supported by the demonstrated reformation of glidobactin A from glidobactamine and 2,4-dodecadienoic acid [1].

Quote Request

Request a Quote for 2,4-Dodecadienoylthreonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.